(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-12-2-3-14(17)11(9-12)1-4-15(21)19-7-8-20-13(10-19)5-6-18-20/h1-6,9H,7-8,10H2/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOGUNSFJFRDD-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C=CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=N2)CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13F2N3
- Molecular Weight : 299.29 g/mol
- IUPAC Name : this compound
- SMILES Notation : C=C(C1=CC(=C(C=C1F)F)C(=N2C=NN=C2)C3=C(C=CC(=C3)F)F)
The compound primarily acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This interaction influences synaptic transmission and neuronal excitability, which are critical in various neurological conditions. The modulation of mGluR2 can lead to alterations in neurotransmitter release and neuronal signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, an IC50 value of approximately 0.37 µM was recorded for one of its derivatives against HeLa cells, indicating potent activity compared to standard chemotherapeutics like sorafenib .
Antimicrobial Effects
The compound has also shown promise in antimicrobial assays. It demonstrated effective inhibition against several bacterial strains and fungi, suggesting its potential utility in treating infections caused by resistant pathogens.
Neuroprotective Effects
Research indicates that the compound may exert neuroprotective effects through its action on mGluR2. By modulating this receptor's activity, it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy in a multicellular spheroid model to mimic tumor growth. The results indicated that treatment with the compound significantly reduced spheroid size and viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role in inducing programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.37 | Apoptosis induction |
| MCF-7 | 0.73 | Cell cycle arrest |
| A549 | 0.95 | Reactive oxygen species generation |
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of the compound significantly improved cognitive function as assessed by behavioral tests. The underlying mechanism was linked to reduced oxidative stress and inflammation in neuronal tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
